
2,3,5-Trimethylphenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Trimethylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₆ It is a derivative of phenanthrene, characterized by the presence of three methyl groups attached to the phenanthrene core at positions 2, 3, and 5
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethylphenanthrene typically involves the alkylation of phenanthrene. One common method is the Friedel-Crafts alkylation, where phenanthrene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions: 2,3,5-Trimethylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the phenanthrene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Phenanthrenequinone and other oxygenated phenanthrene derivatives.
Reduction: Dihydro- and tetrahydrophenanthrene derivatives.
Substitution: Halogenated phenanthrene compounds.
科学的研究の応用
2,3,5-Trimethylphenanthrene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons.
Biology: Research on its biological activity and potential toxicological effects.
Medicine: Investigations into its potential as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,3,5-Trimethylphenanthrene involves its interaction with various molecular targets. Its aromatic structure allows it to intercalate into DNA, potentially causing mutations and other genetic effects. The pathways involved include the activation of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular components.
類似化合物との比較
Phenanthrene: The parent compound, lacking the methyl groups.
1,2,3-Trimethylphenanthrene: Another trimethyl derivative with methyl groups at different positions.
2,3,6-Trimethylphenanthrene: Similar structure but with a methyl group at position 6 instead of 5.
Uniqueness: 2,3,5-Trimethylphenanthrene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships in polycyclic aromatic hydrocarbons.
特性
CAS番号 |
3674-73-5 |
|---|---|
分子式 |
C17H16 |
分子量 |
220.31 g/mol |
IUPAC名 |
2,3,5-trimethylphenanthrene |
InChI |
InChI=1S/C17H16/c1-11-5-4-6-14-7-8-15-9-12(2)13(3)10-16(15)17(11)14/h4-10H,1-3H3 |
InChIキー |
PIRFDOCDTWKNTM-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C=CC3=C2C=C(C(=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


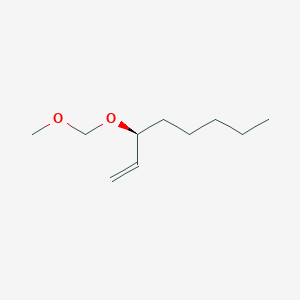
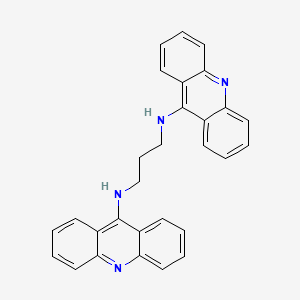
![1-Ethyl-3-[(prop-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14176566.png)

![9H-3-Thia-4,9,10a-triazacyclopenta[b]fluoren-10-one, 1,2-dihydro-](/img/structure/B14176578.png)
![2,8-Bis(phenylethynyl)-5H-5lambda~6~-dibenzo[b,d]thiophene-5,5-dione](/img/structure/B14176581.png)
![7'-Fluorospiro[cyclohexane-1,3'-indole]](/img/structure/B14176588.png)
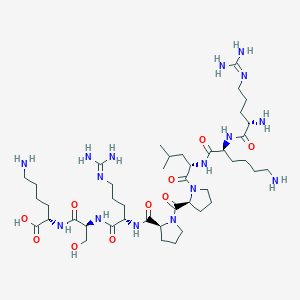
![Ethyl 2-(6-fluorobenzo[D]thiazol-2-YL)acetate](/img/structure/B14176592.png)
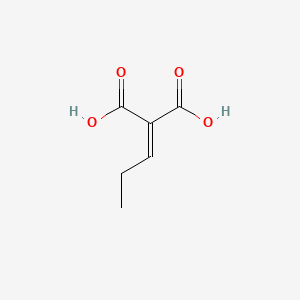
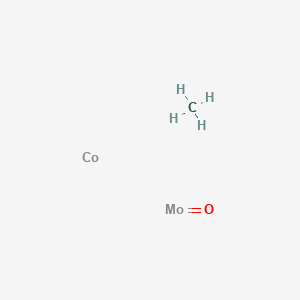
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)
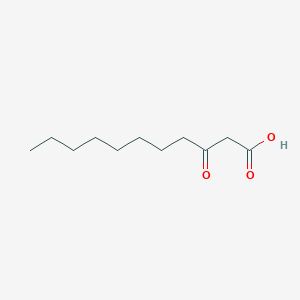
![N-[1-methyl-3-(3-methylphenyl)-4-oxoquinolin-2-yl]butanamide](/img/structure/B14176616.png)
